1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride
Description
1-Azatricyclo[3.3.1.1³,⁷]decane-4-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a rigid adamantane-like scaffold with a nitrogen atom (aza) incorporated into its tricyclic framework. The carboxylic acid group at position 4 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7;/h6-9H,1-5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUVCQMJJGEFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium/Copper-Mediated Cross-Coupling
A pivotal method involves reacting 2-halo-nitroarenes (e.g., 2-bromo-nitrobenzene) with lactams or azabicyclic precursors under palladium/copper catalysis. The process occurs in two stages:
Step 1: Cross-Coupling
- Catalyst System : Pd(OAc)₂ (5 mol%) with (±)-BINAP (10 mol%) in toluene at 110°C.
- Base : Cs₂CO₃ (2.5 equiv).
- Intermediate : Forms a nitro-substituted adduct (e.g., 4-nitrophenyl-azabicyclo[3.3.1]nonane).
Step 2: Reductive Cyclization
Optimization Challenges
- Regioselectivity : Steric hindrance in tricyclic systems necessitates bulky ligands like Josiphos to suppress side reactions.
- Functional Group Tolerance : Nitro groups are selectively reduced without affecting carboxylic acid precursors.
Copper-Catalyzed Cascade Reaction Post-Ugi Multicomponent Assembly
Ugi-4CR Protocol
A convergent route employs ammonia-Ugi four-component reaction (Ugi-4CR) to construct the isoquinolone-4-carboxylic acid core:
Components :
- 2-Halobenzoic acid (e.g., 2-iodobenzoic acid).
- Ethyl acetoacetate.
- Ammonia.
- Isocyanide (e.g., benzyl isocyanide).
Conditions :
Cyclization and Hydrochloride Formation
The Ugi adduct undergoes intramolecular Ullmann-type C–C coupling, followed by hydrolysis with HCl/EtOH to yield the hydrochloride salt. Key parameters:
- Acid Concentration : 6 M HCl ensures complete protonation.
- Crystallization : Ethanol/water (3:1) affords 95% purity.
Hydrolysis of Spirocyclic Intermediates
Spiro[Adamantane-2,2′-dioxolane] Precursor
A third route involves hydrolyzing 4-azaspiro[adamantane-2,2′-dioxolane] under acidic conditions:
Procedure :
Limitations
- Byproducts : Over-hydrolysis can generate adamantane derivatives, requiring precise stoichiometric control.
- Scaling : Batch sizes >100 g show reduced yields (∼50%) due to viscosity issues.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique tricyclic structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.
- Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives useful in further chemical studies.
- Catalysis : Its stability makes it suitable for use as a catalyst in organic reactions.
Biology
The biological applications of this compound are primarily linked to its interactions with biological systems:
- Enzyme Interaction Studies : Due to its unique structure, the compound is instrumental in probing enzyme interactions and understanding biochemical pathways.
- Drug Development : Ongoing research is investigating its potential as an active pharmaceutical ingredient or drug precursor.
Medicine
Research into therapeutic applications is a significant focus area:
- Neuropharmacology : The compound's ability to interact with neural receptors suggests potential uses in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing this compound through a multi-step process involving cyclization of simpler precursors under controlled conditions. The resulting product was characterized using NMR and mass spectrometry to confirm its structure and purity.
Another research project evaluated the biological activity of the compound against various bacterial strains. The study demonstrated significant antimicrobial effects at specific concentrations, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Hydrobromide Analogues
- (3R,4S,5S,7s)-1-Azatricyclo[3.3.1.1³,⁷]decan-4-ol Hydrobromide Molecular Formula: C₁₀H₁₆BrNO Molecular Weight: 190.20 Da Key Features: Replaces the carboxylic acid with a hydroxyl group and uses hydrobromide as the counterion. Implications: Reduced acidity compared to the target compound; hydrobromide may alter crystallinity and solubility.
Methylene and Hydroxy Derivatives
- 4-Methylene-1-Azaadamantane (CAS 42949-22-4) Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.24 Da Key Features: Lacks the carboxylic acid group, introducing a methylene substituent.
7-Hydroxy-1,3,5-triAzaadamantane (CAS 130267-10-6)
Ring System and Heteroatom Modifications
Bicyclic and Spiro Compounds
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
Pharmacopeial and Stability Considerations
Compounds like (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () incorporate sulfur (thia) and extended side chains, which may improve metabolic stability but complicate synthesis. Pharmacopeial tests for crystallinity and purity (e.g., USP〈695〉) are critical for ensuring consistency in hydrochloride salts like the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azatricyclo[3.3.1.1³,⁷]decane-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology:
- Step 1: Start with bicyclic amine precursors (e.g., 1-azabicycloalkanes) and employ carboxylation via [3+2] cycloaddition or acid-catalyzed ring expansion.
- Step 2: Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates, as polar aprotic solvents enhance nucleophilic attack on strained tricyclic systems .
- Step 3: Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 210 nm) to identify byproducts (e.g., decarboxylated derivatives) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Analytical Workflow:
- NMR: Use - and -NMR to confirm tricyclic backbone geometry and protonation state of the azabicyclo moiety (δ 3.2–3.8 ppm for NH) .
- X-ray Crystallography: Resolve stereochemical ambiguities in the decane ring system .
- HPLC-MS: Quantify impurities (e.g., <0.5% unreacted precursor) using a C18 column with 0.1% formic acid in acetonitrile/water .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines:
- PPE: Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation from hydrochloride salts .
- Storage: Keep desiccated at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Approach:
- Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to map transition states in ring-closing reactions, identifying energy barriers for competing pathways (e.g., [3.3.1] vs. [3.2.1] bicyclic intermediates) .
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Rh complexes) for selective functionalization .
Q. How should researchers address discrepancies between theoretical predictions and experimental data in synthesis?
- Troubleshooting Framework:
- Step 1: Validate computational models against control experiments (e.g., comparing predicted vs. observed -NMR shifts for key intermediates) .
- Step 2: Use factorial design (e.g., 2 experiments) to isolate variables (e.g., pH, temperature) causing deviations in yield .
- Step 3: Apply the FINER criteria to refine hypotheses (e.g., Feasibility of scaling up low-yield routes) .
Q. What strategies mitigate stereochemical instability during long-term storage?
- Stabilization Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
